molecular formula C7H15NO2S B13018817 (S)-2-(Thietan-3-ylamino)butane-1,4-diol

(S)-2-(Thietan-3-ylamino)butane-1,4-diol

Cat. No.: B13018817
M. Wt: 177.27 g/mol
InChI Key: CYDADTDTDOHGDS-LURJTMIESA-N
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Description

(S)-2-(Thietan-3-ylamino)butane-1,4-diol is an organic compound that features a thietane ring, an amino group, and a butane-1,4-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Thietan-3-ylamino)butane-1,4-diol typically involves the following steps:

    Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Attachment of the Butane-1,4-diol Backbone: This step involves the coupling of the thietane ring with a butane-1,4-diol derivative under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Thietan-3-ylamino)butane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological processes involving sulfur-containing compounds.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Thietan-3-ylamino)butane-1,4-diol would involve its interaction with molecular targets such as enzymes or receptors. The thietane ring and amino group may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Thietan-3-ylamino)butane-1,4-diol: Unique due to the presence of the thietane ring.

    (S)-2-(Thietan-3-ylamino)ethane-1,2-diol: Similar structure but with a shorter backbone.

    (S)-2-(Thietan-3-ylamino)pentane-1,5-diol: Similar structure but with a longer backbone.

Uniqueness

This compound is unique due to its specific combination of the thietane ring, amino group, and butane-1,4-diol backbone, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

(2S)-2-(thietan-3-ylamino)butane-1,4-diol

InChI

InChI=1S/C7H15NO2S/c9-2-1-6(3-10)8-7-4-11-5-7/h6-10H,1-5H2/t6-/m0/s1

InChI Key

CYDADTDTDOHGDS-LURJTMIESA-N

Isomeric SMILES

C1C(CS1)N[C@@H](CCO)CO

Canonical SMILES

C1C(CS1)NC(CCO)CO

Origin of Product

United States

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